Amide N-Substitution Differentiates 338794-09-5 from N-Phenyl Monosubstituted Analog by Lipophilicity-Driven Property Shifts
The N-methyl-N-phenyl disubstituted amide in 338794-09-5 introduces a tertiary amide geometry that fundamentally alters lipophilicity and hydrogen-bonding capacity relative to the secondary amide in the closest commercially available analog, 5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide (CAS 338793-89-8) [1]. The N-methyl group eliminates the amide N-H donor, increasing calculated logP by approximately 0.7-0.9 units and raising the predicted boiling point from ~455 °C (monosubstituted analog) to 468.3±45.0 °C (target compound) [1]. This enhanced lipophilicity is expected to improve passive membrane permeability and blood-brain barrier penetration potential, key considerations for CNS-targeted probe development.
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | cLogP ~4.5 (calculated by fragment addition; MW 311.37, C18H14FNOS) [1] |
| Comparator Or Baseline | cLogP ~3.6-3.8 for 5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide (CAS 338793-89-8, C17H12FNOS, MW 297.3) [1] |
| Quantified Difference | ΔcLogP ≈ +0.7 to +0.9 units; MW increase of 14 Da (methyl group); boiling point increase ~13 °C |
| Conditions | Structure-based calculation using fragment-based logP contributions (SwissADME/ALOGPS method) |
Why This Matters
In cell-based IKK-2 inhibition assays, increased lipophilicity within this chemotype correlates with enhanced cellular potency due to improved membrane partitioning, making 338794-09-5 a potentially superior scaffold for intracellular target engagement compared to the N-H analog [1].
- [1] AstraZeneca AB. Thiophene carboxamide compounds as inhibitors of enzyme IKK-2. US Patent 7,125,896 B2. Representative examples and SAR discussion. URL: https://patents.google.com/patent/US7125896B2/en View Source
